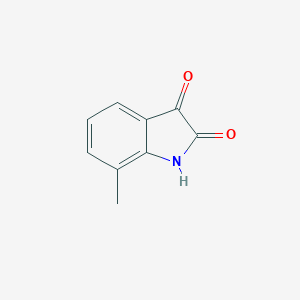

7-Methylisatin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHZKEABUOAZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074456 | |

| Record name | 7-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-59-9 | |

| Record name | 7-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A9KWT4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 7 Methylisatin and Its Analogs

Contemporary Synthetic Routes

Modern organic synthesis has seen the development of several innovative and efficient routes to 7-methylisatin and its analogs. These methods often offer improvements in yield, selectivity, and environmental footprint over classical approaches.

Sandmeyer Reaction-Based Protocols from Aniline (B41778) Derivatives

The Sandmeyer reaction remains a cornerstone for the synthesis of isatins, including this compound, from aniline precursors. scielo.brsynarchive.comscielo.br This classical method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. scielo.brsynarchive.comscielo.br This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin (B1672199). scielo.brsynarchive.comscielo.br

A key advantage of the Sandmeyer methodology is its applicability to anilines bearing electron-withdrawing groups. scielo.br For the synthesis of this compound, 2-methylaniline derivatives serve as the starting material. The process is a two-step procedure:

Diazotization: 2-methylaniline is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0–5°C) to form a diazonium salt.

Cyclization: The diazonium salt is then reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic medium, followed by cyclization in concentrated sulfuric acid to afford this compound.

An optimized protocol for this synthesis has been reported with a yield of 77%.

Table 1: Optimized Sandmeyer Protocol for this compound

| Step | Reagents and Conditions |

| 1 | 2-Methylaniline (1.0 equiv) + NaNO₂ (1.05 equiv) in HCl/H₂O at 0°C for 30 min. |

| 2 | Chloral hydrate (1.2 equiv) + hydroxylamine hydrochloride (1.1 equiv) in H₂SO₄ at 70–75°C for 6 h. |

Challenges in the Sandmeyer synthesis include potential over-oxidation of the methyl group at the 7-position. The use of polyphosphoric acid (PPA) instead of sulfuric acid has been shown to reduce these oxidation byproducts from 15% to less than 3%. Regioselectivity can also be an issue, with the potential for the formation of 5-methyl isomers in poorly controlled reactions. Computational modeling has helped in identifying optimal reaction temperatures (70–75°C) and acid concentrations (85–90% H₂SO₄) to maximize the selectivity for the desired this compound.

Photocatalytic Approaches via Indole (B1671886) Dearomatization

Visible-light-mediated photocatalysis has emerged as a green and efficient method for the synthesis of isatin derivatives through the dearomatization of indoles. researchgate.net This approach utilizes a photocatalyst, such as Rose Bengal, to activate the indole substrate in the presence of light and an oxidant, typically molecular oxygen. researchgate.net

For the synthesis of this compound, this method has achieved a 69% yield under optimized conditions. The reaction proceeds via the dearomatization of the corresponding indole derivative. researchgate.net This methodology is applicable to both N-protected and unprotected indoles. researchgate.net

A related development is the creation of a photo-enzymatic one-pot hybrid system for the synthesis of 3,3-disubstituted indole-2-ketones. rsc.orgrsc.org This system first involves the photocatalytic oxidation of indoles to isatins, which then undergo an enzyme-catalyzed aldol (B89426) reaction. rsc.orgrsc.org

Electrochemical Synthesis Strategies for N-Alkylated Isatins

Electrochemical methods offer a sustainable and clean alternative for organic synthesis, avoiding the need for harsh chemical oxidants or reductants. researchgate.net In the context of isatin chemistry, electrochemical approaches have been developed for the synthesis of various derivatives. researchgate.netrsc.org

While direct electrochemical synthesis of this compound is not extensively reported, methods for the synthesis of N-alkylated isatins and their subsequent modification are relevant. rsc.org For instance, an efficient method for the synthesis of 3-substituted oxindoles from N-methyl isatin has been developed using an undivided cell with platinum electrodes. rsc.org This highlights the potential of electrochemistry in the functionalization of the isatin core. The electrosynthesis of hydrazones via C–N cross-coupling between isatins and hydrazine (B178648) has also been reported with excellent yields. rsc.org

Oxidative Conversion of Indoles utilizing N-Bromosuccinimide-Dimethyl Sulfoxide (B87167)

A convenient and efficient one-pot method for the conversion of indoles to isatin derivatives involves oxidation with an N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) reagent system. icm.edu.plsemanticscholar.orgresearchgate.netresearchgate.net This method has been shown to produce isatins in good to excellent yields. semanticscholar.orgresearchgate.net

The general procedure involves the bromination and subsequent oxidation of the indole. icm.edu.plsemanticscholar.orgresearchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures, for instance at 60°C for several hours, followed by a period at a higher temperature (above 80°C) under reduced pressure to remove the generated hydrogen bromide. semanticscholar.org This removal of HBr is crucial to prevent acid-catalyzed decomposition of DMSO. semanticscholar.org This method has been successfully applied to the synthesis of 1-alkyl-7-azaisatins with yields as high as 95%. semanticscholar.org

Table 2: Synthesis of 1-Alkylated 7-Azaisatins using NBS-DMSO semanticscholar.org

| Starting Material | Product | Yield |

| 1-Methyl-7-azaindole | 1-Methyl-7-azaisatin | 95% |

| 1-Ethyl-7-azaindole | 1-Ethyl-7-azaisatin | 95% |

| 1-Benzyl-7-azaindole | 1-Benzyl-7-azaisatin | 92% |

Condensation-Cyclization Methods

Various condensation-cyclization strategies are employed in the synthesis of isatin and its derivatives. The Pfitzinger reaction, for example, involves the condensation of an isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. icm.edu.plresearchgate.net

A patented method describes the preparation of 4-bromo-7-methyl isatin starting from 5-bromo-2-aminotoluene hydrochloride. google.com This process involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride in a mixed solution of anhydrous sodium sulfate (B86663) and water. google.com The resulting condensation product is then cyclized in the presence of a catalyst to yield the target molecule with a purity of over 98% and a yield of 40-50%. google.com

Another relevant condensation-cyclization approach is the synthesis of N-methyl isatoic anhydride. google.com This involves the condensation of o-chlorobenzoic acid with methylamine, catalyzed by copper powder, to produce N-methyl anthranilic acid. google.com This intermediate is then cyclized using triphosgene (B27547) to give N-methyl isatoic anhydride. google.com

Optimization of Synthetic Processes

The optimization of synthetic routes to this compound and its analogs is crucial for improving efficiency, yield, and purity, particularly for potential industrial applications. Key areas of optimization include reaction conditions, catalyst selection, and purification methods.

For the Sandmeyer synthesis, optimization focuses on controlling temperature and acid concentration to maximize regioselectivity and minimize side reactions like over-oxidation. The use of alternative acids like polyphosphoric acid can significantly reduce the formation of oxidation byproducts.

In photocatalytic methods, the choice of photocatalyst, solvent system, and reaction time are critical parameters to optimize for achieving high yields. researchgate.net For instance, a mixture of DMF and water has been found to be an effective solvent system for the dearomatization of indoles. researchgate.net

Industrial-Scale Optimization Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires a focus on optimizing reaction conditions to maximize efficiency, yield, and cost-effectiveness. Key strategies include the adoption of continuous flow systems and robust solvent management.

One of the most common routes to isatins is the Sandmeyer reaction. google.com For industrial purposes, adapting this batch process to a continuous flow system offers substantial advantages. Continuous flow reactors can significantly shorten reaction times, for instance, from several hours to under an hour. This improvement is largely due to superior heat and mass transfer within the microfluidic channels, which allows for better temperature control and mixing. Such systems can also incorporate in-line monitoring of critical parameters like pH, further enhancing process control and leading to increased yields, with some studies reporting a jump from 77% in batch to 94% in a flow system.

Regioselectivity Control in Methyl Substitution

Achieving high regioselectivity is a central challenge in the synthesis of substituted isatins like this compound. The goal is to direct the methylation to the C7 position of the indole ring, avoiding the formation of isomeric byproducts such as 5-methylisatin (B515603).

The Sandmeyer synthesis, which starts from a substituted aniline (in this case, 2-methylaniline), is a preferred method due to its inherently high regioselectivity for producing 7-substituted isatins. The reaction involves the diazotization of 2-methylaniline, followed by reaction with chloral hydrate and hydroxylamine hydrochloride, and subsequent cyclization in strong acid. The steric and electronic properties of the methyl group on the aniline precursor guide the cyclization to favor the 7-position, often achieving regioselectivity greater than 98%. chemicalbook.com

Computational modeling has become an invaluable tool for optimizing regioselectivity. By simulating reaction conditions, it is possible to identify the ideal temperatures (e.g., 70–75°C) and acid concentrations (e.g., 85–90% H₂SO₄) that maximize the formation of the desired 7-methyl isomer while minimizing competing side products. In other synthetic strategies, such as the Suzuki–Miyaura reactions on di-substituted isatins (e.g., 4,7-dichloro-N-methylisatin), electronic effects can dictate excellent site-selectivity, favoring substitution at the 4-position. rsc.org This highlights the principle that the choice of reaction and the electronic nature of substituents are key to controlling the final substitution pattern.

Mitigation of Over-oxidation and Byproduct Formation

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that complicate purification and reduce yields. The primary concerns are the over-oxidation of the methyl group and the formation of isatin oxime byproducts.

The methyl group at the 7-position is susceptible to oxidation during the acid-catalyzed cyclization step, a common issue in isatin synthesis. scielo.br This can lead to the formation of the corresponding carboxylic acid or other oxidized species. A successful strategy to mitigate this is to replace concentrated sulfuric acid (H₂SO₄) with a milder dehydrating agent like polyphosphoric acid (PPA). The use of PPA has been shown to reduce the formation of oxidation byproducts from as high as 15% down to less than 3%.

Another significant byproduct, particularly in the Sandmeyer route, is the formation of isatin oximes. google.com This occurs because hydroxylamine can be generated during the hydrolysis of the isonitrosoacetanilide intermediate. google.comgoogle.com This free hydroxylamine can then react with the highly electrophilic C3-carbonyl group of the isatin product. To circumvent this, a "decoy agent" can be introduced during the reaction, quenching, or extraction steps. google.comgoogle.com This agent selectively reacts with the generated hydroxylamine, preventing it from attacking the isatin product and minimizing the formation of the oxime impurity. google.comgoogle.com

Methodological Advancements in Purity and Identity Verification

Ensuring the chemical identity and assessing the purity of synthesized this compound are critical steps that rely on a combination of advanced analytical techniques. Spectroscopic and chromatographic methods provide definitive structural confirmation and quantitative purity data.

Advanced Spectroscopic Characterization Protocols

A suite of spectroscopic techniques is employed to verify the structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the benzene (B151609) ring and a distinct singlet for the methyl group protons. nih.govresearchgate.net The ¹³C NMR spectrum provides complementary information, showing signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the methyl carbon. tandfonline.com Comparing the observed chemical shifts with literature data or with data from analogous substituted isatins confirms the compound's identity.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. researchgate.netiucr.org Techniques like Electrospray Ionization (ESI-MS) can precisely determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). rsc.org

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of an isatin derivative will show strong absorption bands characteristic of the C=O stretching vibrations of the ketone and amide carbonyl groups, typically in the region of 1620-1745 cm⁻¹. iucr.orgnih.gov A broad band corresponding to the N-H stretch is also expected. nih.gov

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for determining the purity of a synthesized batch of this compound and for separating it from any byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of this compound. A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is typically carried out using a UV detector, often at a wavelength of 254 nm, where the indole chromophore absorbs strongly. By comparing the retention time and peak area to a certified reference standard, the purity can be accurately determined, with many commercial suppliers specifying purities of ≥96.0% or higher. thermofisher.comlbaochemicals.com HPLC is also invaluable for monitoring the progress of a reaction. google.com

For analogs of this compound that are chiral, Chiral HPLC is employed to separate enantiomers and determine the enantiomeric excess (ee) of a stereoselective synthesis. mdpi.comscispace.com This technique uses a chiral stationary phase (e.g., Daicel CHIRALPAK® columns) that interacts differently with the two enantiomers, causing them to elute at different times. scispace.com

Thin-Layer Chromatography (TLC) is a simpler, qualitative technique used for rapid monitoring of reaction progress and for preliminary purity checks.

Chemical Reactivity and Functionalization of 7 Methylisatin

Fundamental Reaction Pathways

The inherent structural features of 7-methylisatin, specifically the vicinal carbonyl groups at the C2 and C3 positions and the electron-rich aromatic ring, dictate its fundamental reactivity. This allows for a range of reactions including oxidation, reduction, and nucleophilic additions, making it a key precursor for various more complex molecules. nih.gov

This compound can undergo oxidation to yield quinone derivatives. This transformation typically involves the oxidation of the benzene (B151609) portion of the molecule. The process can occur in a stepwise manner, where an initial anodic reaction on the benzene ring generates a hydroxyl group. researchgate.netresearchgate.net This hydroxylated intermediate is then further oxidized in a subsequent step to form ortho- or para-quinone derivatives. researchgate.netresearchgate.net Common laboratory oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to achieve this transformation.

Table 1: Common Oxidizing Agents for this compound

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Potassium permanganate | Quinone derivatives | |

| Chromium trioxide | Quinone derivatives |

The carbonyl groups of this compound are susceptible to reduction, leading to the formation of various indoline (B122111) analogs. The selective reduction of the C3-carbonyl group is a common pathway. For instance, using mild reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, this compound can be converted to 7-methylindolin-2-one. More extensive reduction can lead to 7-methylindoline. The choice of reducing agent and reaction conditions allows for controlled reduction to either dioxindole or oxindole (B195798) derivatives, which are themselves important scaffolds in medicinal chemistry. scielo.br

Table 2: Reduction Products of this compound

| Reducing Agent | Product | Reference |

|---|---|---|

| Sodium borohydride | 7-Methylindolin-2-one |

The electrophilic nature of the carbonyl carbons in this compound, particularly the C3-carbonyl, makes them susceptible to nucleophilic attack. scielo.br These reactions can proceed via addition to the carbonyl group, which may be followed by cyclization or ring-opening. scielo.br For example, the reaction of this compound with piperidine (B6355638) in aqueous methanol (B129727) results in a nucleophilic attack at the C2-carbonyl (amide linkage), leading to the cleavage of the five-membered ring and the formation of a 1-(2'-amino-3'-methylphenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative. maxapress.comresearchgate.net This reactivity highlights the C2 position as a target for nucleophiles, resulting in ring-opening, a process that is influenced by the solvent system. maxapress.comresearchgate.net Other nucleophiles, such as amines and thiols, can also react at the carbonyl centers under mild conditions.

Reduction Reactions to Indoline Analogs

Strategic Derivatization for Tailored Properties

The reactivity of the this compound core is strategically exploited to synthesize derivatives with specific, tailored properties. It serves as a key starting material for generating large collections of diverse compounds for various research applications. nih.gov

This compound is a foundational scaffold for the synthesis of a wide variety of heterocyclic compounds. biomedres.usarkat-usa.org Its derivatives are precursors for complex molecules, including other indolic and quinolinic compounds. biomedres.usnih.gov The reactivity at the C3-position is frequently utilized in condensation reactions. For instance, multicomponent reactions involving isatins, amino acids, and other reagents can generate novel hybrid spiroheterocycles containing pyrrolidine (B122466) and indole (B1671886) or imidazole (B134444) moieties in a single step. researchgate.net The ability to functionalize the N1-position, as well as the C3-carbonyl, further expands the diversity of accessible heterocyclic systems. scielo.br

A significant application of this compound and its analogs is in the construction of spirooxindoles and spiroindolines, which are prominent motifs in natural products and pharmacologically active compounds. beilstein-journals.orgtandfonline.com The C3-carbonyl group acts as an electrophilic center that enables the formation of a spiro-center. researchgate.net

Multicomponent reactions (MCRs) are a highly efficient strategy for synthesizing these complex structures. arkat-usa.orgbeilstein-journals.org For example, Lewis acid-catalyzed three-component reactions of an isatin (B1672199), a 1,3-dicarbonyl compound, and another nucleophile can afford complex spirooxindole derivatives with high efficiency. nih.gov Specific examples include:

Spiro[indoline-3,2'-oxiranes] : Synthesized via the Darzens reaction of isatins with phenacyl bromides. beilstein-journals.org

Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] : Formed through a one-pot, three-component fusion of isatins, malononitrile, and aminopyrazoles. nih.gov

Spiro[dihydropyridine-oxindoles] : Developed from the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org

These reactions leverage the reactivity of the isatin core to build structurally diverse and complex spirocyclic systems in an atom-economical manner. beilstein-journals.org

Formation of Schiff Bases and Thiosemicarbazone Derivatives

The C3-carbonyl group of this compound is highly susceptible to condensation reactions with primary amines and related nucleophiles, leading to the formation of Schiff bases (imines) and thiosemicarbazones. These reactions are fundamental in the generation of novel isatin-based compounds with a wide spectrum of biological activities.

The synthesis of Schiff bases typically involves the reaction of this compound with various aromatic amines. For instance, the condensation of N-alkylated isatin derivatives with aromatic amines is a common strategy to produce isatin-3-imino compounds. nih.gov

Thiosemicarbazone derivatives are synthesized by reacting this compound with thiosemicarbazide. This reaction is analogous to Schiff base formation and is often a key step in creating compounds with potential therapeutic applications. scielo.br

Table 1: Examples of Schiff Base and Thiosemicarbazone Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine | Schiff Base (Imine) |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

N-Alkylation and Halogenation Strategies for Novel Analogs

N-Alkylation:

The nitrogen atom (N-1) of the isatin ring in this compound can be readily alkylated, a modification that not only prevents the formation of the isatin anion but also introduces a point of structural diversity. nih.gov N-alkylation is typically achieved by treating this compound with an alkyl halide or sulfate (B86663) in the presence of a base. scielo.brnih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). scielo.brnih.govmdpi.com Microwave-assisted N-alkylation has been shown to be an efficient method, often providing better yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net For instance, the reaction of isatin with ethyl chloroacetate (B1199739) in the presence of K2CO3 or Cs2CO3 in DMF yields the corresponding N-alkylated product. nih.gov

Halogenation:

Halogenation of the aromatic ring of this compound provides another avenue for creating novel analogs with altered electronic and steric properties. The introduction of halogen atoms can significantly influence the compound's biological activity. calstate.edu Chlorination of isatin derivatives can be achieved using reagents like trichloroisocyanuric acid (TCCA). scielo.brscielo.br The reaction conditions, including the choice of solvent and catalyst, can direct the regioselectivity of the halogenation. For example, the chlorination of N-methylisatin and this compound with TCCA in acetic acid can lead to chlorination of the aromatic ring. scielo.br In the presence of sulfuric acid as a catalyst, TCCA can lead to the formation of 5-chloro and 5,7-dichloro derivatives of isatin. scielo.br

Influence of Structural Modifications on Chemical Behavior

Structural modifications to the this compound scaffold, such as the introduction of various substituents, profoundly influence its chemical reactivity, crystal packing, and electrochemical properties.

Electronic Effects of Substituents on Reactivity (e.g., Electron-Withdrawing Groups)

The electronic nature of substituents on the aromatic ring of isatin derivatives plays a crucial role in their reactivity. rsc.org Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netbeilstein-journals.org

For example, halogens like fluorine, chlorine, and bromine are considered electron-withdrawing groups that can increase the reactivity of the carbonyl group through an inductive effect. researchgate.net The presence of strong EWGs like a trifluoromethyl group (CF3) can significantly enhance the reactivity of the isatin core in nucleophilic substitution reactions compared to the methyl group in this compound. Conversely, strong electron-donating groups (EDGs) like methoxy (B1213986) (OMe) can decrease the reactivity. rsc.org The effect of substituents is not always straightforward; for instance, halogens can exhibit a dual role, withdrawing electrons inductively while donating them through resonance. researchgate.net However, their net effect is typically electron-withdrawing. researchgate.net

The position of the substituent also matters. For instance, in some reactions, isatins with substituents at the C5 position have shown better results than those with substituents at the C7 position, highlighting the interplay of both electronic and steric effects. rsc.org

Steric Hindrance and Positional Isomerism in Dimerization and Crystal Packing

The position of substituents on the isatin ring significantly impacts steric hindrance, which in turn influences intermolecular interactions like dimerization and crystal packing. rsc.org

This compound, for instance, forms dimeric assemblies in the solid state, stabilized by N–H⋯O hydrogen bonds and parallel slipped π–π interactions with an intercentroid distance of 3.88 Å. The methyl group at the C7 position is thought to cause less steric hindrance compared to substitution at other positions, facilitating this dimeric packing. In contrast, the crystal structure of 5,7-dimethylisatin (B1329215) also reveals the formation of dimers linked by pairs of N–H⋯O hydrogen bonds. iucr.orgiucr.org

Positional isomerism can lead to different packing arrangements. For example, 7-chloroisatin (B1582877) forms a tetrameric assembly through N–H⋯O hydrogen bonds, a distinct packing motif compared to the dimeric structure of this compound. This highlights how the nature and position of a substituent can dictate the supramolecular architecture. Steric hindrance can also play a role in reaction outcomes; for example, it has been observed to have a significant effect on the diastereoselectivity of certain dimerization reactions involving isatin derivatives. rsc.org

Table 2: Crystal Packing of Substituted Isatins

| Compound | Substituent(s) | Observed Packing | Intermolecular Interactions |

| This compound | 7-CH₃ | Dimeric | N–H⋯O hydrogen bonds, π–π stacking |

| 7-Chloroisatin | 7-Cl | Tetrameric | N–H⋯O hydrogen bonds |

| 5,7-Dimethylisatin | 5-CH₃, 7-CH₃ | Dimeric | N–H⋯O hydrogen bonds |

Impact on Electrochemical Redox Mechanisms

The electrochemical behavior of isatin derivatives is sensitive to structural modifications. The presence and nature of substituents on the aromatic ring can alter the redox potentials and mechanisms of these compounds.

The electrochemical synthesis of 3-hydroxyoxindole derivatives from isatins has been reported, where the reaction proceeds via a Knoevenagel-type condensation. rsc.org In such electrochemical methods, the nature of the substituent on the isatin ring can influence the reaction yield. For instance, both electron-donating and electron-withdrawing substituents on the benzene ring of isatins have been shown to be compatible with certain electrochemical reactions, leading to good yields of the desired products. rsc.org

The electrochemical reduction of isatins can lead to the formation of various products, and the reaction pathway can be influenced by the substituents. The redox properties are important for understanding the potential applications of these compounds in areas such as electrocatalysis and as redox-active materials.

Advanced Spectroscopic and Computational Investigations

In-depth Spectroscopic Analysis

A variety of spectroscopic techniques have been employed to elucidate the structure, verify the integrity, and understand the molecular behavior of 7-Methylisatin.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Integrity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR spectra of isatin (B1672199) derivatives are well-characterized. For instance, in a related compound, 1-methylisatin, the aromatic protons typically appear as multiplets in the downfield region, while the methyl protons introduce a characteristic singlet peak. researchgate.net The specific chemical shifts and coupling constants for this compound are crucial for confirming the position of the methyl group on the aromatic ring.

Table 1: Representative NMR Data for Isatin Derivatives Note: Data for 1-methylisatin is provided as a close structural analog to this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.60-7.54 | m | Aromatic protons |

| 7.12-7.08 | m | Aromatic proton | |

| 6.88 | d | Aromatic proton | |

| 3.22 | s | N-CH₃ | |

| ¹³C | 183.5 | s | C=O (C2) |

| 158.0 | s | C=O (C3) | |

| 151.2 | s | Aromatic C | |

| 138.5 | s | Aromatic C-H | |

| 125.4 | s | Aromatic C-H | |

| 124.0 | s | Aromatic C | |

| 117.5 | s | Aromatic C-H | |

| 110.9 | s | Aromatic C-H | |

| 26.5 | s | N-CH₃ |

This table is generated based on data for 1-methylisatin and general knowledge of isatin NMR spectra and is for illustrative purposes.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Groups

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers valuable information about the functional groups and molecular vibrations present in this compound. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds.

The FT-IR spectrum of this compound, available on PubChem, shows characteristic absorption bands. ibu.edu.tr Key vibrational modes include the N-H stretching, C-H stretching of the methyl group and aromatic ring, and the prominent C=O stretching vibrations of the dicarbonyl system. The positions of these bands are sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding. ibu.edu.tr

A comparative study on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin using FT-IR and FT-Raman spectroscopy has provided detailed assignments of vibrational frequencies, aided by computational methods. ibu.edu.tr These studies reveal how different substituents on the isatin ring influence the vibrational modes. For example, the C=O stretching frequencies are a key diagnostic tool for the electronic effects within the molecule.

Table 2: Key Vibrational Frequencies for Isatin Derivatives Note: Data for 1-methylisatin is provided as a close structural analog to this compound.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3400-3200 | N-H stretching | FT-IR |

| ~3100-3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| ~2950-2850 | Methyl C-H stretching | FT-IR, FT-Raman |

| ~1750-1730 | Asymmetric C=O stretching | FT-IR, FT-Raman |

| ~1730-1710 | Symmetric C=O stretching | FT-IR, FT-Raman |

| ~1620-1580 | C=C stretching (aromatic) | FT-IR, FT-Raman |

This table is generated based on data for 1-methylisatin and general knowledge of isatin vibrational spectra and is for illustrative purposes.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λ_max), which are characteristic of the molecule's chromophores. azooptics.comlibretexts.org

For this compound, the isatin core constitutes the primary chromophore. Studies on related isatin derivatives show that the electronic spectra are influenced by the substitution pattern and the solvent polarity. researchgate.net Typically, isatins exhibit absorption bands corresponding to π→π* and n→π* transitions. azooptics.com The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the oxygen atoms, are of lower intensity and appear at longer wavelengths. azooptics.com In the context of high-performance liquid chromatography (HPLC) analysis, a UV detection wavelength of 254 nm has been utilized for this compound, indicating significant absorbance in that region of the UV spectrum.

Table 3: Illustrative Electronic Transitions for Isatin Derivatives

| Transition Type | Typical λ_max Range (nm) | Intensity |

| π→π | 250-330 | High |

| n→π | 350-420 | Low |

This table is generated based on general knowledge of isatin UV-Vis spectra and is for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 161.16 g/mol . ibu.edu.tr

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 161. Subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. The fragmentation of the isatin core often involves the loss of carbon monoxide (CO) moieties.

GC-MS data available on PubChem for this compound shows the molecular ion peak at m/z 161, with other significant peaks observed at m/z 105 and 104. nih.gov The peak at m/z 133, corresponding to the loss of a CO molecule (28 Da), is a common fragmentation pathway for isatins. The peak at m/z 105 could arise from the subsequent loss of another CO molecule or HCN. The peak at m/z 104 likely corresponds to the further loss of a hydrogen atom.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Lost Neutral Fragment |

| 161 | [C₉H₇NO₂]⁺ (Molecular Ion) | - |

| 133 | [C₈H₇NO]⁺ | CO |

| 105 | [C₇H₇N]⁺ | CO |

| 104 | [C₇H₆N]⁺ | H |

| 77 | [C₆H₅]⁺ | HCN |

This table is generated based on data from PubChem and general fragmentation patterns of isatins and is for illustrative purposes.

Quantum Chemical and Molecular Modeling Studies

Theoretical calculations, particularly those based on quantum chemistry, are invaluable for complementing experimental data and providing deeper insights into the geometric, electronic, and reactivity properties of this compound.

Density Functional Theory (DFT) for Optimized Geometries, Electronic Spectra, and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying isatin and its derivatives. ibu.edu.tr DFT calculations can accurately predict various molecular properties, including optimized geometries (bond lengths, bond angles, and dihedral angles), electronic spectra, and a range of reactivity descriptors.

A comprehensive study on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin using DFT with the B3LYP/6-311++G(d,p) basis set has provided detailed information on these aspects. ibu.edu.tr The optimized geometric parameters from such calculations are generally in good agreement with experimental data obtained from X-ray crystallography. For instance, the planarity of the isatin ring system and the bond lengths of the carbonyl groups are well-reproduced. ibu.edu.tr

DFT calculations are also employed to simulate vibrational spectra, which aids in the assignment of experimental FT-IR and FT-Raman bands. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing theoretical support for the interpretation of experimental UV-Vis data. researchgate.net

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. Other descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be calculated to understand the molecule's reactive nature. ibu.edu.tr

Table 5: Representative DFT-Calculated Parameters for Isatin Derivatives Note: Data for 1-methylisatin is provided as a close structural analog to this compound. The specific values are illustrative and depend on the level of theory and basis set used.

| Parameter | Calculated Value (Illustrative) | Significance |

| C2=O Bond Length | ~1.22 Å | Indicates double bond character |

| C3=O Bond Length | ~1.22 Å | Indicates double bond character |

| N1-C2 Bond Length | ~1.38 Å | Amide bond character |

| C4-C5-C6-C7 Dihedral Angle | ~0° | Planarity of the benzene (B151609) ring |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |

This table is generated based on data for 1-methylisatin from a comparative DFT study and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ibu.edu.truni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different potential values are represented by a color spectrum, where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net Green denotes areas of neutral or zero potential.

Natural Bond Orbital (NBO) Analysis of Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic wavefunction to provide a detailed picture of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are fundamental to molecular stability. uni-muenchen.dewisc.edu This analysis transforms the wavefunction into a set of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). wisc.edu The interaction between a filled (donor) Lewis orbital and an empty (acceptor) non-Lewis orbital leads to charge delocalization and stabilizes the molecule. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de

In studies of isatin derivatives, NBO analysis reveals significant intramolecular charge transfer. researcher.life Key interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, strong hyperconjugative interactions are typically observed from the lone pairs of the carbonyl oxygens (n(O)) to the π* antibonding orbitals of the C-C and C-N bonds within the ring system. Similarly, the lone pair of the nitrogen atom (n(N)) participates in delocalization into the adjacent π*(C=O) orbitals. These interactions contribute significantly to the stability of the heterocyclic ring structure. The presence of a methyl group at the C7 position can further influence the electronic environment through inductive and hyperconjugative effects, subtly modifying the charge distribution and stabilization energies throughout the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), are critical in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) indicates the ability to accept electrons. reddit.com The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a key indicator of molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and can be easily excited. researcher.lifeirjweb.com

For isatin and its substituted derivatives, these energy values are influenced by the nature and position of the substituent. researcher.life While specific values for this compound require dedicated calculation, studies on related isomers like 5-methylisatin (B515603) show that the methyl group, being an electron-donating group, tends to increase the HOMO energy level and decrease the LUMO energy level, resulting in a smaller energy gap compared to unsubstituted isatin. researcher.life This reduction in the HOMO-LUMO gap suggests that the introduction of a methyl group enhances the molecule's reactivity. researcher.lifereddit.com The distribution of these orbitals is also significant; in isatin derivatives, the HOMO is typically localized over the benzene ring, while the LUMO is concentrated on the five-membered pyrrole (B145914) ring containing the dicarbonyl system, indicating that charge transfer occurs from the benzene portion to the pyrrole portion upon electronic excitation. ibu.edu.trresearchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Isatin (Neutral) | -6.80 | -2.88 | 3.92 | researcher.life |

| 5-Methylisatin (Neutral) | -6.50 | -2.91 | 3.59 | researcher.life |

| 5-Methoxyisatin (Neutral) | -6.22 | -2.84 | 3.38 | researcher.life |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hirshfeld Analysis)

The crystal packing and supramolecular architecture of this compound are governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. buketov.edu.kzresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.com

For isatin derivatives, the crystal structure is typically stabilized by strong intermolecular hydrogen bonds involving the N-H group as a donor and a carbonyl oxygen atom as an acceptor, forming chains or dimeric motifs. researchgate.netresearchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are common, further contributing to the stability of the crystal packing. researchgate.netmdpi.com

Hirshfeld surface analysis provides a quantitative breakdown of these interactions via 2D fingerprint plots. buketov.edu.kz For related indoline-2,3-dione structures, the most significant contributions to the crystal packing come from H···H contacts, followed by O···H/H···O and C···H/H···C contacts. researchgate.netresearchgate.net For example, in one study of a substituted isatin, H···H interactions accounted for 43.0% of the Hirshfeld surface, while H···O/O···H and H···C/C···H interactions contributed 22.8% and 25.0%, respectively. researchgate.net These interactions collectively dictate the three-dimensional arrangement of the molecules in the solid state.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Tautomerism

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, structural stability, and dynamic processes like tautomerism. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms in a molecule change over time. mdpi.com

For a molecule like this compound, MD simulations can be employed to explore its accessible conformations in different environments, such as in solution. researchgate.net The simulations can reveal the flexibility of the indole (B1671886) ring system and the rotational freedom of the methyl group. A key application would be to study the potential for tautomerism. Isatin and its derivatives can exist in equilibrium between the keto form (isatin) and the enol tautomer (isatinol), where a proton migrates from the nitrogen to a carbonyl oxygen. MD simulations can help assess the relative stability of these tautomers and the energy barriers for their interconversion by sampling the conformational landscape over time. biorxiv.orgfortunejournals.com This information is crucial for understanding the molecule's behavior in biological systems, as different tautomers may exhibit different binding properties and reactivity.

Molecular Docking for Ligand-Target Interactions and Binding Affinities (e.g., Aldose Reductase, CDK2, MDM2)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the resulting complex. nih.gov This method is instrumental in drug discovery for identifying potential inhibitors of therapeutic targets. Isatin derivatives have been investigated as inhibitors for several enzymes, including Aldose Reductase and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov

Aldose Reductase (AR): AR is an enzyme implicated in diabetic complications. nih.gov Docking studies of isatin-based inhibitors into the AR active site reveal that binding is typically stabilized by hydrogen bonds with key residues such as Tyr48, His110, and Trp111, along with hydrophobic interactions within the active site pocket. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a target for cancer therapy. mdpi.com Docking studies of 5-methylisatin derivatives into the ATP-binding pocket of CDK2 have shown that the isatin core forms critical hydrogen bonds with the backbone atoms of residues in the hinge region, such as GLU81 and LEU83. mdpi.com The methyl group and other substituents can form additional hydrophobic interactions that enhance binding affinity. mdpi.com

MDM2: While specific docking studies of this compound with MDM2 were not found, isatin scaffolds are known to be explored as potential inhibitors of the p53-MDM2 interaction. Docking would be used to predict how the molecule fits into the p53-binding pocket on the MDM2 surface, aiming to disrupt this critical protein-protein interaction.

The binding affinity is often reported as a docking score in kcal/mol, with more negative values indicating stronger binding.

Table 2: Representative Molecular Docking Results for Isatin Derivatives Note: This table shows results for related isatin compounds to demonstrate the typical interactions and affinities observed for this scaffold.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Aldose Reductase | Isatin-based Inhibitor | -8.08 | Tyr48, His110, Trp111 | nih.gov |

| CDK2 | 5-Methylisatin Derivative | Not specified | GLU81, LEU83 | mdpi.com |

| CDK2 | Spiro-oxindole Derivative | Not specified | Not specified | researchgate.net |

Computational Prediction of Pharmacokinetic Profiles (e.g., ADME)

Computational (in silico) prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a vital part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netnih.gov Various software tools, such as SwissADME, use a molecule's structure to calculate physicochemical descriptors and predict its drug-likeness. discoveryjournals.orgphytojournal.com

Key predicted ADME properties for a compound like this compound would include:

Lipophilicity (LogP): This predicts how the compound partitions between an oily and an aqueous phase. A balanced LogP is crucial for membrane permeability and solubility. nih.gov

Water Solubility (LogS): Predicts the solubility of the compound in water, which affects its absorption and formulation. phytojournal.com

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. discoveryjournals.org

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross the BBB and enter the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. phytojournal.com

Drug-Likeness Rules: Assesses compliance with guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has physicochemical properties that would make it a likely orally active drug in humans. discoveryjournals.org

Studies on 5-methylisatin derivatives have shown that they generally exhibit good predicted oral bioavailability and align with drug-likeness criteria, suggesting that the isatin scaffold is a promising starting point for drug design. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electronic Properties

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for defining atomic properties and chemical bonds based on the topology of the observable electron density. wikipedia.org This model is employed to partition a molecule into atomic basins, allowing for the quantification of atomic interactions and electronic properties. arxiv.org In the context of this compound, QTAIM analysis offers profound insights into its electronic structure. The theory identifies critical points in the electron density field, where the gradient of the density is zero. muni.czuni-rostock.de These points are used to define atoms, bonds, rings, and cages, revealing the underlying molecular structure. wikipedia.orguni-rostock.de

For isatin derivatives, computational studies using Density Functional Theory (DFT) are often foundational to subsequent QTAIM analysis. researchgate.netresearchgate.net QTAIM parameters, such as delocalization indices, charge densities, and the characteristics of bond critical points (BCPs), are calculated to examine the electronic properties of specific bonds, like the reactive N-H bond. researchgate.net The analysis of the Laplacian of the electron density at a BCP helps to classify interactions as either 'shared' (covalent) or 'closed-shell' (ionic or van der Waals). muni.cz Furthermore, parameters like the Laplacian bond order and bond polarity index can be derived to provide a more detailed understanding of the electronic nature of chemical bonds within the this compound molecule. researchgate.net

Table 1: Key QTAIM Parameters for Electronic Property Analysis Interactive data table

| Parameter | Description | Significance for this compound |

|---|---|---|

| Electron Density at BCP (ρ(r)) | The magnitude of the electron density at a bond critical point. | Used to estimate bond order; higher values suggest stronger bonds. muni.cz |

| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether electron density is locally concentrated or depleted. | Negative values signify shared, covalent interactions (e.g., C-C bonds), while positive values indicate closed-shell interactions (e.g., hydrogen bonds). muni.cz |

| Delocalization Index (δ(A,B)) | Measures the number of electrons shared or exchanged between two atomic basins (A and B). | Quantifies the degree of electron sharing and covalency between any two atoms in the molecule, not just those formally bonded. muni.cz |

| Atomic Charge | The net charge contained within an atomic basin, calculated by integrating the electron density. | Reveals the charge distribution across the this compound molecule, identifying electrophilic and nucleophilic sites. |

| Energy Density (H(r)) | The sum of kinetic (G(r)) and potential (V(r)) energy densities at a BCP. | The sign of H(r) can help distinguish the nature of interactions; negative values indicate covalent character. muni.cz |

Addressing Discrepancies in Research Findings

Meta-Analytic Approaches for Contradictory Spectral Data

Discrepancies in reported spectral data for this compound and its derivatives are not uncommon in the scientific literature. These contradictions can arise from a variety of factors, including differences in instrumentation, sample purity, and, most notably, experimental conditions such as the solvent used. A systematic meta-analysis is a robust approach to resolve these inconsistencies.

This process involves several key steps:

Data Aggregation: Compiling existing spectral datasets (e.g., ¹H NMR, ¹³C NMR, IR) from multiple studies. researchgate.net

Identifying Sources of Variation: Noting the specific experimental conditions for each dataset, with a particular focus on solvent effects (e.g., DMSO vs. CDCl₃), which can significantly influence chemical shifts and peak positions.

Controlled Replication: Where significant contradictions exist, replication studies under highly controlled and standardized conditions may be necessary to generate a definitive reference dataset.

Collaborative Validation: Sharing samples with independent laboratories for blind analysis can help confirm findings and eliminate single-lab bias.

By systematically comparing and analyzing the aggregated data, researchers can identify patterns, outliers, and the influence of experimental variables, leading to a more reliable and unified interpretation of the spectral properties of this compound.

Methodological Refinements for Tautomeric Behavior Prediction (e.g., Enhanced Sampling, Experimental Probes)

The tautomerism of the isatin core, involving keto-enol equilibria, is a critical aspect of its reactivity and biological interactions. nih.gov However, predicting the dominant tautomeric forms can be challenging, often leading to discrepancies between computational predictions and experimental observations. Methodological refinements in both computational and experimental domains are crucial for accurately characterizing the tautomeric behavior of this compound.

Enhanced Sampling Methods: Standard computational models may fail to capture the dynamic equilibrium between tautomers in solution. Enhanced sampling techniques in molecular dynamics (MD) simulations offer a more powerful approach. Methods like the temperature replica exchange method run multiple simulations in parallel at different temperatures to accelerate the exploration of the conformational space, providing a more accurate sampling of different tautomeric states. nih.gov Performing MD simulations with explicit solvent models (e.g., water, DMSO) is essential, as solvent polarity and specific solute-solvent interactions heavily influence tautomeric equilibrium. nih.gov

Advanced Experimental Probes: Experimental validation is paramount for grounding computational predictions. While standard ¹H and ¹³C NMR are useful, they may not always definitively resolve tautomeric ambiguities. scielo.brnih.gov Advanced experimental probes can provide more direct evidence:

¹⁵N NMR Spectroscopy: This technique is particularly powerful for studying isatin derivatives, as it can directly probe the nitrogen environments, helping to distinguish between lactam and lactim tautomers.

Variable Temperature (VT) NMR: Studying NMR spectra at different temperatures can reveal information about the thermodynamics and kinetics of tautomeric interconversion. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of isatin derivatives are sensitive to their tautomeric form. Analyzing spectra in various solvents and at different pH values can help identify the predominant species in solution. researchgate.netconicet.gov.ar

By combining sophisticated computational approaches like enhanced sampling with targeted experimental validation, a more accurate and comprehensive understanding of the tautomeric landscape of this compound can be achieved.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14313 nih.gov |

| Isatin | 7269 |

| 1-Methylisatin | 16335 |

| 5-Chloro-7-methylisatin | 366710 fishersci.ca |

| 6-Fluoro-7-methylisatin | 10464896 uni.lu |

| (E)-N-methylisatin-3-4-phenyl(semicarbazone) | 139198305 |

Pharmacological and Biological Research of 7 Methylisatin and Its Derivatives

Anticancer and Antitumor Efficacy Studies

The quest for novel and effective anticancer agents has led to the extensive investigation of 7-Methylisatin and its derivatives. These compounds have demonstrated promising antitumor properties through various mechanisms of action.

Numerous studies have evaluated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and lung carcinoma (A549) cell lines are commonly used models to assess the anticancer potential of these compounds. nih.govnih.govresearchgate.net

One study reported that a tri-substituted isatin (B1672199) derivative, compound 4l, exhibited significant inhibitory activity against HepG2 cells with an IC₅₀ value of 3.20 µM. nih.gov Another study highlighted a series of isatin-pyridine derivatives that showed anti-proliferative activity against HepG2, A549, and MCF-7 (breast cancer) cell lines. researchgate.net Furthermore, novel pyrazole–indole (B1671886) hybrids demonstrated good-to-excellent antitumor activity against HCT-116, MCF-7, HepG2, and A549 cells. nih.gov Specifically, compounds 7a and 7b from this series showed excellent inhibition against the HepG2 cancer cell line. nih.gov

A series of novel betulin (B1666924) derivatives were synthesized and evaluated for their cytotoxicity against four human carcinoma cell lines, including HepG2, A549, and HCT-116. researchgate.net Additionally, N-alkylindole-isatin conjugates were tested against A-549 and HCT-116 cell lines, with the N-propylindole–5-methylisatin (B515603) hybrid 8a showing broad-spectrum anti-proliferative action. tandfonline.com

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 3.20 | |

| Compound 4l (tri-substituted isatin) | HepG2 | 3.20 | nih.gov |

| Compound 4l (tri-substituted isatin) | K562 (Leukemia) | 1.75 | nih.gov |

| Compound 4l (tri-substituted isatin) | HT-29 (Colon) | 4.17 | nih.gov |

| Compound 7a (pyrazole-indole hybrid) | HepG2 | 6.1 ± 1.9 | nih.gov |

| Compound 7b (pyrazole-indole hybrid) | HepG2 | 7.9 ± 1.9 | nih.gov |

| Hybrid 8a (N-propylindole–5-methylisatin) | Full-panel | 3.10 (GI₅₀) | tandfonline.com |

| Compound 1 (isatin derivative) | MCF-7 | 1.84 | nih.gov |

| Compound 1 (isatin derivative) | HCT-116 | 3.31 | nih.gov |

| Compound 1 (isatin derivative) | HepG2 | 6.99 | nih.gov |

| Compound 6c (benzenesulfonamide derivative) | MCF-7 | 3.96 ± 0.21 | nih.gov |

| Compound 6j (benzenesulfonamide derivative) | Caco-2 (Colorectal) | 5.87 ± 0.37 | nih.gov |

| Compound 6i (betulin derivative) | HepG2 | 9.27 | researchgate.net |

| Compound 6i (betulin derivative) | MCF-7 | 8.87 | researchgate.net |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis by modulating the expression of key proteins involved in cell survival and death pathways. For instance, some derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2. nih.gov

Further mechanistic studies have revealed that certain derivatives can arrest the cell cycle at different phases. For example, one compound was found to arrest the cell cycle of A549 cells in the S phase. researchgate.net Another study demonstrated that a specific hybrid compound induced cell cycle disturbance and apoptosis in breast cancer cells. tandfonline.com Flow cytometry analysis of HepG2 cells treated with potent pyrazole–indole hybrids also confirmed their ability to induce apoptosis. nih.gov The morphological examination of treated HeLa cells showed that halogenated isatin derivatives induced fragmentation, a hallmark of apoptosis. researchgate.net

The development of targeted cancer therapies aims to inhibit specific molecules involved in cancer cell growth and survival. This compound derivatives have emerged as promising candidates for targeted therapy, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.netmdpi.com CDK2 is a crucial regulator of the cell cycle, and its overexpression is linked to uncontrolled cell proliferation in many cancers. mdpi.com

Several studies have focused on designing and synthesizing 5-methylisatin derivatives with strong binding potential to CDK2. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua Molecular docking and dynamics simulations have been instrumental in identifying derivatives that can effectively interact with the active site of CDK2, thereby inhibiting its activity and preventing cell cycle progression. researchgate.netmdpi.com For example, certain isatin derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in various cancer cell lines. researchgate.netmdpi.com One study reported that a novel pyrazole–indole hybrid could embed well in the active pocket of the CDK-2 enzyme. nih.gov Another study identified an N-propylindole–5-methylisatin hybrid that exhibited good inhibitory action against CDK2. tandfonline.com

While research on MDM2 inhibition by this compound derivatives is less extensive, the broader class of isatin derivatives has been explored for this purpose.

Mechanistic Investigations of Apoptosis Induction

Antimicrobial and Antiviral Activity Assessments

In addition to their anticancer properties, this compound and its derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities, making them valuable leads for the development of new anti-infective agents. nih.govamazonaws.com

Studies have shown that this compound and its derivatives exhibit inhibitory effects against various bacterial and fungal strains. rhhz.netresearchgate.netresearchgate.netresearchgate.netmdpi.com The mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from 5-substituted isatins were evaluated against clinically important bacterial strains, with some compounds showing high potency against Pseudomonas aeruginosa. rhhz.net In another study, newly synthesized isatin derivatives exhibited moderate to significant antibacterial action against Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. innovareacademics.in Structurally related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli.

Regarding antifungal activity, certain spirooxindole-pyrrolines derived from N-methylisatin exhibited notable antifungal properties. researchgate.net Additionally, some isatin-thiazole derivatives have shown antifungal activity. nih.gov

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Type | Microbial Strain | Activity/MIC | Reference |

|---|---|---|---|

| This compound derivatives | Various bacterial strains | Inhibitory effects | |

| Schiff bases (e.g., 2d, 3b, 5c, 6a) | Pseudomonas aeruginosa | MIC = 6.25 µg/mL | rhhz.net |

| Isatin derivatives | Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Moderate to significant | innovareacademics.in |

| Structurally related compounds | Bacillus subtilis, Escherichia coli | MIC = 4.69 to 22.9 µM | |

| Spirooxindole-pyrrolines (8c, 8d, 8f) | Fungi | Notable antifungal properties | researchgate.net |

| Thiazolo-indoline derivative 2 | Enterococcus faecalis | MIC = 64 μg/mL | researchgate.net |

Isatin derivatives have a long history of antiviral research, with methisazone (B1676394) (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically. scispace.comnih.gov Research has continued to explore the antiviral potential of this compound and its derivatives against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV. scispace.comnih.govrsc.org

Studies have shown that certain N,N-disubstituted thiosemicarbazone derivatives of isatin inhibit HIV-1 replication. scispace.com One study reported the evaluation of novel isatin derivatives against HIV-1 and HIV-2, with some compounds showing significant activity against HIV-1 replication. scispace.com Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin yielded arylated methylisatins that were evaluated for their anti-HIV activity. rsc.org One derivative, 4-(4-acetylphenyl)-7-chloro-1-methylindoline-2,3-dione, showed activity against HIV-2. rsc.org

The antiviral activity of some novel isatin derivatives against HCV and SARS-CoV has also been investigated. scispace.com A 5-fluoro derivative was found to inhibit HCV RNA synthesis, and another compound exhibited protection against the replication of SARS-CoV in Vero cells. scispace.com Furthermore, an isatin derivative was found to have antiviral activity through the induction of PERK-Nrf2-mediated suppression of cap-independent translation. sci-hub.se N-methylisatin-β-thiosemicarbazone derivatives have also been investigated for their ability to suppress flavivirus infections such as Japanese Encephalitis, Dengue, and West Nile viruses. nih.gov

Antibacterial and Antifungal Spectrum Analysis

Enzyme Inhibition and Modulation of Biological Pathways

The isatin scaffold, including this compound and its analogs, has been a subject of extensive research for its ability to interact with and modulate the activity of various enzymes. This interaction is central to its therapeutic potential, and understanding the specifics of enzyme inhibition provides a foundation for designing more potent and selective agents.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Isatin and its derivatives are recognized as reversible inhibitors of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. acs.org Research has shown a high selectivity for the MAO-B isoform over the MAO-A isoform, which is a desirable trait for therapeutic agents aimed at neurodegenerative diseases. acs.org

The kinetics of this inhibition are typically competitive, meaning the isatin-based inhibitor competes with the natural substrate for binding to the enzyme's active site. nih.gov The binding is reversible and not dependent on time. nih.gov Molecular docking studies suggest that isatin derivatives can bridge both the substrate and entry cavities of the MAO-B enzyme. The potency and selectivity of inhibition are highly dependent on the substituents on the isatin ring. For instance, substitutions at the C5 position have been shown to be a general strategy for enhancing MAO-B inhibition potency. researchgate.net

Several derivatives have demonstrated significant inhibitory activity. For example, some (E)-styrylisatin analogs show potent MAO-B inhibition. acs.org The introduction of different functional groups can drastically alter the inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of MAO-A inhibition to MAO-B inhibition.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| Isatin | - | - | 1.57 acs.org |

| N-methyl isatin | - | 7.9 ± 0.4 acs.org | - |

| 5-benzyloxyisatin | 4.62 researchgate.net | 0.103 researchgate.net | 44.85 |

| 6-benzyloxyisatin | 72.4 researchgate.net | 0.138 researchgate.net | 524.64 |

| Phthalide derivative 41 | 0.0096 acs.org | 0.0062 acs.org | 1.6 |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Aldose Reductase Inhibition in Diabetes Complications Research

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions seen in diabetes mellitus. This pathway converts glucose to sorbitol, and the accumulation of sorbitol is linked to the development of chronic diabetic complications. researchgate.net Therefore, inhibitors of aldose reductase (ARIs) are a key area of research.

Isatin derivatives have emerged as a promising class of aldose reductase inhibitors. researchgate.netresearchgate.netx-mol.net Studies have demonstrated that various substituted isatins can inhibit aldose reductase 2 (ALR2) with high efficacy, often at submicromolar concentrations. researchgate.netresearchgate.netx-mol.net The inhibitory activity is influenced by the nature and position of substituents on the isatin core. For example, research has shown that an acetic acid group at the N1 position and a p-hydroxystyryl side chain at the C5 position are key for enhancing inhibitory activity. x-mol.net Some of these derivatives have shown potency greater than that of the reference drug, epalrestat. researchgate.net

| Isatin Derivative | Aldose Reductase (ALR2) IC₅₀ (µM) |

| (E)-2-(5-(4-methoxystyryl)-2,3-dioxoindolin-1-yl) acetic acid (9g) | 0.015 researchgate.netresearchgate.netx-mol.net |

| Derivative 4b (rigid spacer) | 0.0168 researchgate.net |

| Benzothiadiazine derivative 9m | 0.032 - 0.975 (range) researchgate.net |

| Quinoxalinone-based inhibitor | 0.0114 - 0.0748 (range) researchgate.net |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

General Enzyme-Ligand Binding Mechanisms